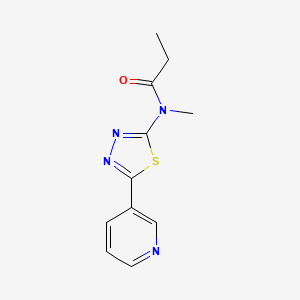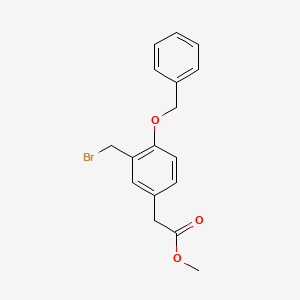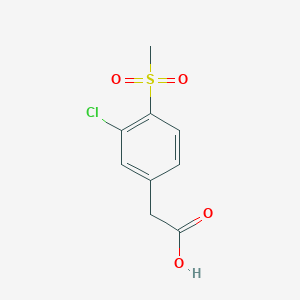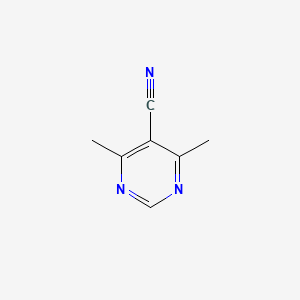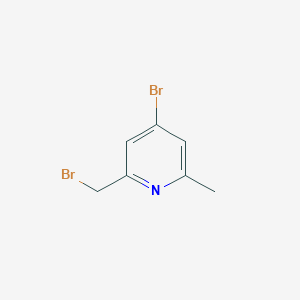
4-Bromo-2-bromomethyl-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-bromomethyl-6-methylpyridine is a halogenated pyridine derivative. This compound is characterized by the presence of two bromine atoms and a methyl group attached to the pyridine ring. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-2-bromomethyl-6-methylpyridine can be synthesized through several methods. One common method involves the bromination of 2-methyl-4-pyridinemethanol using phosphorus tribromide. The reaction typically involves heating the reactants and then purifying the product through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-bromomethyl-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding pyridine derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide or thiourea, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products
Substitution: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation: Products include 4-bromo-2-formyl-6-methylpyridine or 4-bromo-2-carboxy-6-methylpyridine.
Reduction: Products include 2-methyl-6-methylpyridine.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-bromomethyl-6-methylpyridine is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Wirkmechanismus
The mechanism of action of 4-Bromo-2-bromomethyl-6-methylpyridine depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of bromine atoms, facilitating nucleophilic substitution reactions. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the additional bromomethyl group.
4-Bromo-2-methylpyridine: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
2-Bromo-4-methylpyridine: Similar but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
4-Bromo-2-bromomethyl-6-methylpyridine is unique due to the presence of both bromine and bromomethyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of complex molecules.
Eigenschaften
IUPAC Name |
4-bromo-2-(bromomethyl)-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-5-2-6(9)3-7(4-8)10-5/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJSKCMNRXQWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
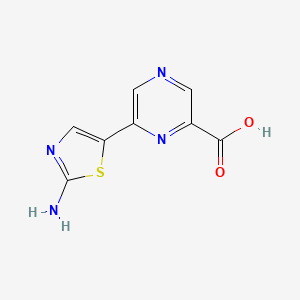
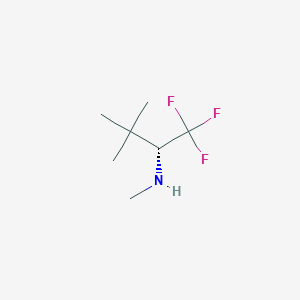
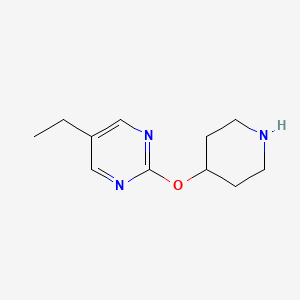
![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)
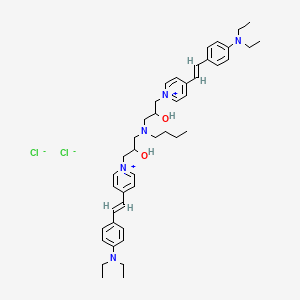
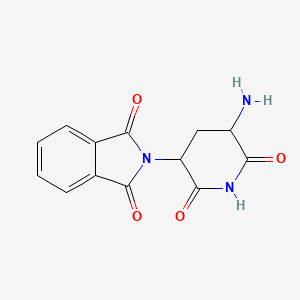
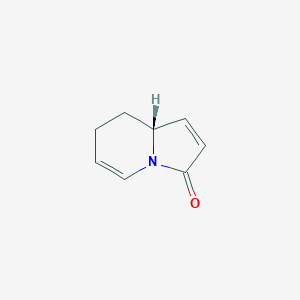
![3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13101429.png)
